![molecular formula C24H24N2O5S B6561477 N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,6-dimethoxybenzamide CAS No. 946211-57-0](/img/structure/B6561477.png)
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,6-dimethoxybenzamide
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Overview
Description
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,6-dimethoxybenzamide is a complex organic compound characterized by its intricate molecular structure
Mechanism of Action
Target of Action
The primary targets of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,6-dimethoxybenzamide are two enzymes involved in bacterial membrane synthesis: D-glutamic acid-adding enzyme (MurD) and N-acetylglucosamine-1-phosphate-uridyltransferase (GlmU) . These enzymes play a crucial role in the formation of the bacterial cell wall, making them attractive targets for antibacterial agents .
Mode of Action
The compound interacts with its targets, MurD and GlmU, inhibiting their function . This disruption in the enzymes’ activity leads to a halt in bacterial cell wall synthesis, resulting in the bactericidal activity of the compound .
Biochemical Pathways
The affected biochemical pathways are those involved in bacterial cell wall synthesis. Specifically, the compound interferes with the function of MurD and GlmU, enzymes that catalyze key steps in the biosynthesis of peptidoglycan, a major component of the bacterial cell wall . The downstream effect of this interference is the disruption of cell wall formation, leading to bacterial cell death .
Result of Action
The result of the compound’s action is the bactericidal activity against both Gram-positive and Gram-negative bacteria . By inhibiting the function of MurD and GlmU, the compound disrupts bacterial cell wall synthesis, leading to cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,6-dimethoxybenzamide typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core This is often achieved through the reduction of quinoline derivatives
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a catalyst or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be facilitated by strong bases or nucleophiles.
Major Products Formed:
Oxidation: Formation of quinone derivatives.
Reduction: Production of reduced tetrahydroquinoline derivatives.
Substitution: Introduction of various functional groups, leading to diverse derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its structural features make it a valuable intermediate in organic synthesis.
Biology: In biological research, N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,6-dimethoxybenzamide may be used to study enzyme inhibition or receptor binding. Its interactions with biological targets can provide insights into molecular mechanisms.
Medicine: This compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its ability to modulate biological pathways makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings. Its unique chemical properties may enhance the performance of these materials.
Comparison with Similar Compounds
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-dimethoxybenzamide
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(2-methylphenoxy)acetamide
Uniqueness: N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,6-dimethoxybenzamide stands out due to its specific substitution pattern and the presence of methoxy groups, which can influence its chemical reactivity and biological activity.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and versatile reactivity make it a valuable compound for research and development.
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Biological Activity
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,6-dimethoxybenzamide is a complex organic compound with potential therapeutic applications. This article delves into its biological activity, including its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C23H24N2O6S
- Molecular Weight : 488.6 g/mol
- CAS Number : 946345-79-5
The compound features a tetrahydroquinoline core structure that is substituted with a benzenesulfonyl group and a dimethoxybenzamide moiety. This unique combination enhances its solubility and biological activity.
Research indicates that this compound may exhibit various biological activities through multiple mechanisms:
- Enzyme Inhibition : It has been studied for its potential to inhibit enzymes involved in metabolic pathways. This inhibition can lead to altered cellular functions and may be beneficial in treating diseases such as cancer.
- Cytotoxic Effects : Derivatives of this compound have shown significant cytotoxicity against human tumor cell lines, suggesting its potential as an anticancer agent.
- Antimicrobial Activity : Similar compounds in the same class have demonstrated antibacterial and antifungal properties, indicating that this compound might also possess similar effects.
Case Studies
-
Anticancer Activity :
- A study investigated the cytotoxic effects of this compound on various cancer cell lines. The results indicated significant growth inhibition in several human tumor cell lines, particularly those associated with breast and prostate cancers.
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Enzyme Inhibition Studies :
- In vitro assays revealed that the compound effectively inhibited specific enzymes linked to cancer progression. For instance, it showed promising results in inhibiting proteasome activity, which is crucial for cancer cell survival.
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Antimicrobial Studies :
- Preliminary tests against Gram-positive bacteria demonstrated that the compound exhibited good antibacterial activity. Synergistic effects were noted when combined with other antimicrobial agents, enhancing its efficacy.
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,6-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O5S/c1-30-21-11-6-12-22(31-2)23(21)24(27)25-18-13-14-20-17(16-18)8-7-15-26(20)32(28,29)19-9-4-3-5-10-19/h3-6,9-14,16H,7-8,15H2,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTYAYWFSNKFIMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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